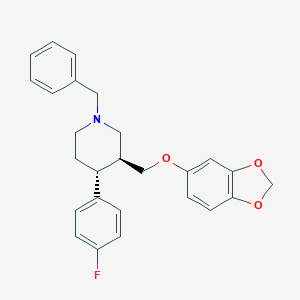

trans N-Benzyl Paroxetine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-1-benzyl-4-(4-fluorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26FNO3/c27-22-8-6-20(7-9-22)24-12-13-28(15-19-4-2-1-3-5-19)16-21(24)17-29-23-10-11-25-26(14-23)31-18-30-25/h1-11,14,21,24H,12-13,15-18H2/t21-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTKMLMRHVWXHN-URXFXBBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401123259 | |

| Record name | (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-(phenylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105813-14-7 | |

| Record name | (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-(phenylmethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105813-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylparoxetine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105813147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-(phenylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZYLPAROXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLV7RU9XDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Stereocontrolled Synthesis of trans-N-Benzyl Paroxetine: A Mechanistic Guide

Introduction: The Significance of a Precursor and Reference Standard

In the landscape of pharmaceutical development and manufacturing, the purity and characterization of an Active Pharmaceutical Ingredient (API) are paramount. Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is no exception.[1] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry, namely the (3S, 4R)-trans configuration.[1] Within the synthetic routes to Paroxetine, and as a potential process-related impurity, emerges a key molecule: trans-N-Benzyl Paroxetine.[2][3]

Also known as Paroxetine EP Impurity C, trans-N-Benzyl Paroxetine serves a dual role.[3] In some synthetic strategies, it is a pivotal intermediate, where the N-benzyl group acts as a protecting group for the piperidine nitrogen, facilitating subsequent chemical transformations before its eventual removal to yield the final API.[4] Concurrently, its presence in the final drug substance must be rigorously controlled and monitored, making the availability of a pure reference standard essential for analytical method development, validation, and quality control.

This technical guide provides an in-depth exploration of the core synthetic mechanisms for obtaining trans-N-Benzyl Paroxetine. We will dissect two primary, mechanistically distinct strategies, focusing on the causality behind experimental choices to ensure the desired trans-stereochemistry is achieved with high fidelity.

Synthetic Strategy I: De Novo Construction with Stereochemical Inversion

This approach is an elegant example of stereochemical control, where the N-benzyl group is incorporated early in the synthesis and plays a crucial role in the piperidine ring scaffold. The cornerstone of this strategy is a nucleophilic substitution reaction that proceeds with a predictable inversion of stereochemistry to establish the required trans relationship between the substituents at the C3 and C4 positions of the piperidine ring.

A key publication outlines a pathway where a cis-piperidine-3-methanol derivative is converted into the desired trans-product.[4] The critical transformation involves the reaction of a cis-configured mesylate with the phenoxide of sesamol, leading to benzyl-protected trans-paroxetine through a stereochemical inversion at the C3 position.[4]

Mechanistic Deep Dive: The SN2 Inversion

The establishment of the trans-stereochemistry from a cis-precursor is governed by the principles of the SN2 (Substitution Nucleophilic Bimolecular) reaction mechanism.[5]

-

Activation of the Hydroxyl Group: The synthesis begins with a cis-N-benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol intermediate. The hydroxyl group is a poor leaving group. Therefore, it must be activated by converting it into a better leaving group, typically a mesylate or tosylate. This is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine.

-

Nucleophilic Attack and Inversion: The incoming nucleophile, the sodium or potassium salt of sesamol (sesamol phenoxide), attacks the electrophilic carbon atom (C3) bearing the mesylate leaving group. Crucially, in an SN2 reaction, the nucleophile attacks from the side opposite to the leaving group—a pathway referred to as "backside attack".[5][6]

-

Stereochemical Outcome: This backside attack forces the molecule's geometry to invert at the reaction center, much like an umbrella flipping inside out in a strong wind.[6] If the starting material has a cis relationship between the C4-aryl group and the C3-hydroxymethyl group, the resulting product will have a trans relationship between the C4-aryl group and the newly formed C3-aryloxymethyl group.[4]

Caption: Sₙ2 mechanism showing stereochemical inversion.

Experimental Protocol: De Novo Synthesis

Step 1: Mesylation of cis-N-benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol

-

Dissolve the cis-alcohol precursor in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C using an ice bath.

-

Add a non-nucleophilic base, such as triethylamine (Et₃N, ~1.5 equivalents), to the solution.

-

Add methanesulfonyl chloride (MsCl, ~1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring for completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step.

Step 2: SN2 Coupling with Sesamol

-

In a separate flask, prepare the sesamol nucleophile by dissolving sesamol (~1.5 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, ~1.5 equivalents), portion-wise at 0 °C to form the sodium salt of sesamol.

-

Add a solution of the crude cis-mesylate from Step 1 in DMF to the prepared sesamol salt solution.

-

Heat the reaction mixture to 80-100 °C and stir for several hours until TLC analysis indicates the consumption of the mesylate.

-

Cool the reaction to room temperature, quench carefully with water, and extract the product with a solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield pure trans-N-Benzyl Paroxetine.

| Parameter | Condition/Reagent | Rationale |

| Step 1: Mesylation | ||

| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic, dissolves reactants, does not interfere with the reaction. |

| Base | Triethylamine (Et₃N) | Scavenges the HCl byproduct without competing as a nucleophile. |

| Temperature | 0 °C | Controls the exothermic reaction and minimizes side products. |

| Step 2: Coupling | ||

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent, effectively solvates ions, suitable for Sₙ2. |

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base to fully deprotonate sesamol. |

| Temperature | 80-100 °C | Provides sufficient activation energy for the Sₙ2 reaction. |

Synthetic Strategy II: Direct N-Benzylation of Paroxetine

This strategy is more direct if Paroxetine is readily available. It involves the N-alkylation of the secondary amine of the Paroxetine molecule. This is a standard nucleophilic substitution reaction where the piperidine nitrogen acts as the nucleophile.

Mechanistic Deep Dive: N-Alkylation

The N-alkylation of a secondary amine like Paroxetine with a benzyl halide (e.g., benzyl bromide) is also a classic SN2 reaction.

-

Nucleophilic Amine: The lone pair of electrons on the piperidine nitrogen atom of Paroxetine makes it nucleophilic.

-

Electrophilic Halide: Benzyl bromide is an excellent electrophile for SN2 reactions because the benzylic carbon is reactive and the transition state is stabilized by the adjacent phenyl ring.

-

Substitution: The nitrogen atom attacks the benzylic carbon, displacing the bromide ion as the leaving group. This forms a new carbon-nitrogen bond.

-

Deprotonation: The initial product is an ammonium salt. A mild base is required in the reaction to neutralize the hydrogen bromide (HBr) that is formed, thereby regenerating the neutral amine nucleophile and driving the reaction to completion.

Caption: Direct N-Benzylation of Paroxetine via Sₙ2.

Experimental Protocol: Direct N-Benzylation

-

Dissolve trans-Paroxetine (1.0 equivalent) in a polar aprotic solvent such as DMF or acetonitrile.

-

Add a mild inorganic base, such as potassium carbonate (K₂CO₃, ~2-3 equivalents).[7] The base should be finely powdered to maximize surface area.

-

Add benzyl bromide (BnBr, ~1.1-1.2 equivalents) to the suspension.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, filter off the inorganic base.

-

Dilute the filtrate with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford pure trans-N-Benzyl Paroxetine.

| Parameter | Condition/Reagent | Rationale |

| Solvent | DMF or Acetonitrile | Polar aprotic solvents that facilitate Sₙ2 reactions. |

| Base | Potassium Carbonate (K₂CO₃) | Inexpensive, mild base sufficient to neutralize HBr byproduct.[7] |

| Electrophile | Benzyl Bromide (BnBr) | Highly reactive Sₙ2 substrate. |

| Temperature | Room Temp. to 60 °C | Mild conditions are typically sufficient for this efficient reaction. |

Conclusion

The synthesis of trans-N-Benzyl Paroxetine is a critical process for both the manufacturing and quality control of the antidepressant Paroxetine. The two primary strategies discussed—a de novo synthesis featuring a stereospecific SN2 inversion and a direct N-alkylation—offer robust and reliable pathways to this important molecule. A thorough understanding of the underlying reaction mechanisms, particularly the principles of SN2 reactions, is essential for selecting appropriate reagents and conditions to ensure the synthesis is both efficient and, most importantly, stereocontrolled. This mechanistic insight allows researchers and drug development professionals to troubleshoot, optimize, and validate the synthesis of this key pharmaceutical intermediate and reference standard.

References

-

Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

- Google Patents. (n.d.). US20050203140A1 - Process for the preparation of paroxetine substantially free of alkoxy impurities.

- Google Patents. (n.d.). US6930186B2 - Process for the preparation of paroxetine substantially free of alkoxy impurities.

-

SynZeal. (n.d.). Paroxetine EP Impurity C | 105813-13-6. Retrieved from [Link]

-

ResearchGate. (2004). A Convenient Synthesis of (−)‐Paroxetine. Retrieved from [Link]

-

PubMed. (2015). Asymmetric Formal Synthesis of (-)-Paroxetine. Retrieved from [Link]

-

Chemical & Pharmaceutical Bulletin. (2000). Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of. Retrieved from [Link]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

-

Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes. Retrieved from [Link]

-

YouTube. (2019). stereochemical inversion in the SN2 reaction. Retrieved from [Link]

-

PubMed. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. Retrieved from [Link]

-

Macmillan Group - Princeton University. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Retrieved from [Link]

-

ACS Publications. (2006). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts. Retrieved from [Link]

-

PubMed. (2003). Synthesis of (-)-paroxetine via enantioselective phase-transfer catalytic monoalkylation of malonamide ester. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Paroxetine. Retrieved from [Link]

Sources

- 1. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Paroxetine EP Impurity C | 105813-13-6 | SynZeal [synzeal.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Paroxetine via an N-Benzyl Piperidine Intermediate

Foreword: The Strategic Role of the N-Benzyl Group in Piperidine Synthesis

Paroxetine, commercially known as Paxil, is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder and various anxiety disorders.[1] At its core, paroxetine is a complex 3,4-disubstituted piperidine. The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its synthetic versatility and favorable physicochemical properties.[2][3]

This guide delineates a robust synthetic pathway to (-)-Paroxetine, focusing on a strategy that leverages an N-benzyl protected piperidine derivative. The N-benzyl group is not merely a placeholder; it is a strategic tool. Its introduction serves two primary purposes: 1) it protects the piperidine nitrogen from unwanted side reactions during the construction of the core scaffold, and 2) its steric bulk can influence the stereochemical outcome of subsequent reactions. Crucially, it can be removed under specific, mild conditions that preserve the integrity of the final, complex molecule.[4][5] This document provides not just the protocols, but the underlying chemical logic—the causality behind the experimental choices—to empower researchers in the field of drug development.

Overall Synthetic Workflow

The synthesis can be logically segmented into four principal stages: 1) Construction of the N-benzyl-protected tetrahydropyridine core; 2) Stereoselective reduction to establish the critical trans-stereochemistry; 3) Ether linkage formation via coupling with sesamol; and 4) The final, chemoselective N-debenzylation to yield paroxetine.

Caption: Reaction scheme for the synthesis of the core intermediate.

Experimental Protocol: Synthesis of (±)-1-benzyl-4-(4'-fluorophenyl)-3-hydroxymethyl-1,2,3,6-tetrahydropyridine 4-toluenesulphonate salt[6]

-

To a stirred solution of formaldehyde (40% in water, 32 ml) at room temperature, slowly add benzylamine (22 ml). The exothermic reaction will raise the temperature to approximately 70°C.

-

Carefully add concentrated hydrochloric acid (17 ml) dropwise to the warm solution.

-

Heat the resulting clear solution to 75°C using an oil bath.

-

Add 4-fluoro-α-methyl styrene (25 g) over approximately 5 minutes.

-

Heat the mixture to reflux and maintain for 2 hours.

-

After cooling, the product can be isolated as a crystalline toluene sulphonic acid salt for purification and characterization.

| Parameter | Value | Reference |

| Reactants | 4-fluoro-α-methyl styrene, Benzylamine, Formaldehyde | [6] |

| Conditions | Acidic medium (HCl), 75°C to reflux | [6] |

| Reaction Type | aza-Prins-type cyclization | [6] |

| Outcome | (±)-1-benzyl-4-(4'-fluorophenyl)-3-hydroxymethyl-1,2,3,6-tetrahydropyridine | [6] |

Part 2: Stereoselective Reduction to the trans-Piperidinemethanol

With the tetrahydropyridine core assembled, the next critical step is the reduction of the endocyclic double bond. This step is paramount as it establishes the relative stereochemistry of the C3 and C4 substituents, which must be trans for biological activity.

Causality and Mechanistic Insight

Catalytic hydrogenation, typically employing hydrogen gas over a palladium on carbon (Pd/C) catalyst, is the method of choice. [7]The substrate adsorbs onto the surface of the catalyst, and hydrogen is delivered to the double bond from the same face. The bulky N-benzyl and 4-fluorophenyl groups orient themselves on the catalyst surface in a way that directs the incoming hydrogen to the opposite face of the C3 hydroxymethyl group, preferentially yielding the desired trans isomer.

Caption: Stereoselective reduction to establish the trans configuration.

Experimental Protocol: Catalytic Hydrogenation

-

Dissolve the N-benzyl tetrahydropyridine intermediate in a suitable solvent, such as ethanol.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% w/w).

-

Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi).

-

Stir the mixture vigorously at room temperature until hydrogen uptake ceases (monitored by pressure drop).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude trans-N-benzyl piperidinemethanol.

| Parameter | Value | Rationale |

| Catalyst | 10% Pd/C | Highly efficient for C=C bond reduction. |

| Hydrogen Source | H₂ Gas | Clean and effective reducing agent. |

| Solvent | Ethanol | Good solubility for substrate, inert. |

| Stereochemical Outcome | Predominantly trans | Directed by catalyst surface interaction. |

| Typical Yield | >90% | High efficiency reaction. |

Part 3: Coupling with Sesamol to Form N-Benzyl Paroxetine

This stage involves forging the key ether linkage between the piperidine core and the sesamol moiety (3,4-methylenedioxyphenol).

Causality and Mechanistic Insight

A classic Williamson ether synthesis is employed. The primary alcohol of the piperidinemethanol intermediate is a poor leaving group. Therefore, it must first be "activated" by converting it into a sulfonate ester, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base like triethylamine. [8][9]This transforms the hydroxyl into an excellent leaving group.

In a subsequent step, sesamol is deprotonated with a strong base (e.g., sodium hydride or cesium carbonate) to form a highly nucleophilic phenoxide anion. [8]This anion then displaces the tosylate/mesylate group on the piperidine ring via an SN2 reaction, forming the desired ether bond and yielding N-benzyl paroxetine.

Caption: The final N-debenzylation step to yield Paroxetine.

Experimental Protocol: N-Debenzylation via Catalytic Transfer Hydrogenation[10]

-

To a stirred suspension of N-benzyl paroxetine and an equal weight of 10% Pd-C in dry methanol, add anhydrous ammonium formate (5 equivalents) in a single portion under a nitrogen atmosphere.

-

Heat the resulting reaction mixture to reflux.

-

Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

After completion, cool the mixture and remove the catalyst by filtration through a pad of Celite.

-

Wash the Celite pad with additional methanol.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the crude paroxetine base.

-

The final product can be further purified by crystallization, often as the hydrochloride salt by treating a solution of the base with HCl.

[10]| Method | Reagents | Conditions | Yield | Advantages | | :--- | :--- | :--- | :--- | :--- | | CTH | NH₄⁺HCO₂⁻, 10% Pd/C | Methanol, Reflux | ~90-95% | No high-pressure H₂, neutral conditions, rapid. |[11] | Hydrogenolysis | H₂ gas, 10% Pd/C | Ethanol, 50 psi, RT | ~90% | Clean, well-established method. | | Chloroformate | Phenyl Chloroformate | Toluene, Heat | Variable | Can be used when hydrogenation is not viable. |[7]

Conclusion

The synthesis of paroxetine via an N-benzyl derivative is a testament to strategic chemical design. Each step, from the initial cyclization to the final deprotection, is chosen for its efficiency, selectivity, and scalability. The N-benzyl group serves as a reliable protecting group that facilitates the construction of the complex piperidine core and can be cleanly removed in the final step. The catalytic transfer hydrogenation method for N-debenzylation stands out as a particularly mild, safe, and efficient protocol, making it highly suitable for the synthesis of high-value active pharmaceutical ingredients. This guide provides the fundamental knowledge and practical protocols necessary for researchers to successfully navigate this synthetic pathway.

References

-

Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes. National Institutes of Health (NIH). [Link]

-

Total Synthesis of (±)-Paroxetine by Diastereoconvergent Cobalt-Catalysed Arylation. National Institutes of Health (NIH). [Link]

-

Asymmetric Formal Synthesis of (−)-Paroxetine. ACS Publications. [Link]

-

Synthesis of (−)-Paroxetine via Enantioselective Phase-Transfer Catalytic Monoalkylation of Malonamide Ester. ACS Publications. [Link]

- Process for the preparation of paroxetine intermediate.

-

Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of. Chemical & Pharmaceutical Bulletin. [Link]

-

Paroxetine, NNC-20-7051, BRL-29060, FG-7051. Drug Synthesis Database. [Link]

-

Production Method of Paroxetine. LookChem. [Link]

- Process for the preparation of paroxetine substantially free of alkoxy impurities.

-

A Convenient Synthesis of (−)‐Paroxetine. ResearchGate. [Link]

-

Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. [Link]

-

A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. University of Durham. [Link]

-

CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Rhodium Archive. [Link]

-

Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. Thieme Chemistry. [Link]

-

A Tuneable Method for N -Debenzylation of Benzylamino Alcohols. ResearchGate. [Link]

-

Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. ACS Publications. [Link]

- Process for the preparation of paroxetine substantially free of alkoxy impurities.

- Process for the preparation of paroxetine.

- Process for the preparation of paroxetine.

-

Improved sample preparation for the quantitative analysis of paroxetine in human plasma by stable isotope dilution negative ion chemical ionisation gas chromatography-mass spectrometry. PubMed. [Link]

-

Paroxetine-impurities. Pharmaffiliates. [Link]

-

N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]

Sources

- 1. Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. users.ox.ac.uk [users.ox.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. WO2001025202A1 - Process for the preparation of paroxetine intermediate - Google Patents [patents.google.com]

- 7. Paroxetine, NNC-20-7051, BRL-29060, FG-7051-药物合成数据库 [drugfuture.com]

- 8. Total Synthesis of (±)-Paroxetine by Diastereoconvergent Cobalt-Catalysed Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 11. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

An In-Depth Technical Guide to trans N-Benzyl Paroxetine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans N-Benzyl Paroxetine, a key intermediate and known impurity in the synthesis of the selective serotonin reuptake inhibitor (SSRI) Paroxetine, is a compound of significant interest in pharmaceutical development and quality control. This technical guide provides a comprehensive overview of the chemical properties and structural features of this compound, offering insights for researchers, scientists, and drug development professionals. The guide delves into its nomenclature, structural elucidation, physicochemical properties, synthesis, and analytical methodologies, serving as a critical resource for its identification, characterization, and management as a pharmaceutical impurity.

Introduction

Paroxetine, marketed under various trade names including Paxil and Seroxat, is a widely prescribed medication for the treatment of major depressive disorder, anxiety disorders, and other related conditions.[1] Its therapeutic efficacy is intrinsically linked to its stereochemistry, with the (3S,4R)-trans isomer being the active pharmaceutical ingredient (API).[2] The synthesis of Paroxetine is a multi-step process that can generate various impurities, which must be carefully controlled to ensure the safety and efficacy of the final drug product.[3][4] this compound, also known as Paroxetine EP Impurity C, is a significant process-related impurity and a key intermediate in several synthetic routes to Paroxetine.[1][5] A thorough understanding of its chemical properties and structure is therefore paramount for the development of robust manufacturing processes and analytical methods for Paroxetine.

Chemical Structure and Nomenclature

The chemical structure of this compound is characterized by a piperidine ring substituted at the 3 and 4 positions with a (1,3-benzodioxol-5-yloxy)methyl group and a 4-fluorophenyl group, respectively. The nitrogen atom of the piperidine ring is protected by a benzyl group. The "trans" designation refers to the stereochemical relationship between the substituents at the 3 and 4 positions of the piperidine ring.

IUPAC Name: (3S,4R)-3-((1,3-Benzodioxol-5-yloxy)methyl)-1-benzyl-4-(4-fluorophenyl)piperidine[6][7]

Synonyms: (-)-N-Benzylparoxetine, N-Benzylparoxetine, Paroxetine EP Impurity C[5][6]

CAS Number: 105813-14-7[5]

Structural Visualization

The three-dimensional arrangement of atoms in this compound is crucial for its chemical behavior and interaction with analytical systems.

Caption: Generalized synthetic workflow for this compound.

A reported synthesis involves the reaction of a cis-piperidine-3-methanol mesylate with sesamol, leading to an inversion of the stereocenter at the 3-position to yield the trans-N-benzyl-protected paroxetine. [4]Another approach involves the reduction of a tetrahydropyridine precursor followed by coupling with sesamol. [8] Experimental Protocol: Illustrative Synthesis

The following is a generalized protocol based on common synthetic strategies. Researchers should consult specific literature for detailed and optimized procedures.

-

N-Benzylation: A suitable piperidine precursor is reacted with benzyl bromide or benzyl chloride in the presence of a base (e.g., K₂CO₃, Et₃N) in an appropriate solvent (e.g., acetonitrile, DMF) to introduce the N-benzyl protecting group.

-

Introduction of the 4-fluorophenyl group: This can be achieved through various methods, such as a Grignard reaction with a suitable piperidone derivative.

-

Introduction of the (1,3-benzodioxol-5-yloxy)methyl group: A key step often involves the reaction of a 3-hydroxymethylpiperidine derivative with sesamol. This can be achieved via a Mitsunobu reaction or by converting the hydroxyl group to a good leaving group (e.g., mesylate, tosylate) followed by nucleophilic substitution with sesamol.

-

Purification: The crude product is typically purified by column chromatography on silica gel or by crystallization from a suitable solvent system to afford pure this compound. [9]

Analytical Characterization

The accurate identification and quantification of this compound are crucial for quality control in the manufacturing of Paroxetine. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

Spectroscopic Analysis

While specific, detailed spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its structure and data from related compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzyl, 4-fluorophenyl, and benzodioxole rings. Signals for the piperidine ring protons and the methylene groups of the benzyl and (1,3-benzodioxol-5-yloxy)methyl substituents would also be present.

-

¹³C NMR: The spectrum would display distinct signals for all 26 carbon atoms, including the aromatic carbons, the piperidine ring carbons, and the methylene carbons. The presence of the fluorine atom would lead to C-F coupling, which can be observed in the spectrum. [10]* Mass Spectrometry (MS):

-

Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 420.5.

-

Fragmentation patterns would be expected to involve the loss of the benzyl group (as a benzyl cation or radical), and cleavage of the ether linkage. [11][12]* Infrared (IR) Spectroscopy:

-

The IR spectrum would exhibit characteristic absorption bands for C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic rings, C-O stretching of the ether and dioxole groups, and C-F stretching. [13]

-

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis of Paroxetine and its impurities.

Typical HPLC Method Parameters:

A stability-indicating HPLC method for Paroxetine and its related substances has been developed, which can be adapted for the analysis of this compound. [1][3]

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (e.g., Waters Symmetry, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of aqueous buffer (e.g., phosphate buffer, ammonium acetate) and an organic modifier (e.g., acetonitrile, methanol). [3][14][15][16] |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at 235 nm or 285 nm |

| Column Temperature | 45°C |

Method Validation:

Any analytical method used for the quantification of this compound as an impurity must be validated according to ICH guidelines (Q2(R1)) to ensure its accuracy, precision, specificity, linearity, range, and robustness. [3][14]

Caption: Workflow for the analytical characterization of this compound.

Stability

Understanding the stability of this compound is critical for its storage and for the development of stability-indicating analytical methods. As a related substance to Paroxetine, its stability profile is expected to be similar. Paroxetine has been shown to be susceptible to degradation under alkaline conditions. [3]Forced degradation studies on Paroxetine would provide valuable insights into the potential degradation pathways of this compound under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.

Conclusion

This compound is a critical molecule in the context of Paroxetine synthesis and quality control. This technical guide has provided a detailed overview of its chemical properties, structure, synthesis, and analytical characterization. A thorough understanding of this compound is essential for pharmaceutical scientists and professionals involved in the development, manufacturing, and regulation of Paroxetine. Further research to establish a complete experimental profile, including detailed spectroscopic data and a definitive melting point, would be beneficial for the scientific community.

References

-

ResearchGate. Validated stability-indicating method for estimation of related substances of paroxetine in active pharmaceutical ingredient and its pharmaceutical dosage forms. [Link]

-

Pharmaffiliates. Paroxetine-impurities. [Link]

-

ResearchGate. A Convenient Synthesis of (−)‐Paroxetine. [Link]

-

Veeprho. Paroxetine Impurities and Related Compound. [Link]

-

PubChem. (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-1-benzyl-4-(4-fluorophenyl)piperidine. [Link]

-

Novel RP-HPLC Method for the Determination of Paroxetine in Pure Form and in Tablet Formulation. [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. development and validation of a stability-indicating hplc method for the simultaneous determination of paroxetine hydrochloride and clonazepam in pharmaceutical dosage forms. [Link]

- Google Patents.

-

PubMed. Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets. [Link]

-

PubMed. New validated HPLC methodology for the determination of (-)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase. [Link]

- Google Patents.

-

USP-NF. Paroxetine Hydrochloride. [Link]

-

PubChem. (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-1-benzyl-4-(4-fluorophenyl)piperidine. [Link]

-

International Journal of Research and Technology. RESEARCH ARTICLE RP-HPLC method to Determination and Validation of Paroxetine Hydrochloride in Bulk and Pharmaceutical Dosage Form. [Link]

-

ResearchGate. Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. [Link]

-

ResearchGate. New validated HPLC methodology for the determination of (-)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase Euroanalysis XVII. [Link]

-

Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]

-

PMC. Chirality of antidepressive drugs: an overview of stereoselectivity. [Link]

-

ResearchGate. Quantitative 1H NMR method for the routine spectroscopic determination of enantiomeric purity of active pharmaceutical ingredients fenfluramine, sertraline, and paroxetine | Request PDF. [Link]

-

PubMed. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. [Link]

-

PubMed. Infrared spectroscopy of neutral C7H7 isomers: benzyl and tropyl. [Link]

-

ResearchGate. Mass spectrometry‐based gas phase intramolecular benzyl migration in sparsentan, a novel endothelin and angiotensin II receptor antagonist. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

Sources

- 1. Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CAS 105813-14-7: this compound | CymitQuimica [cymitquimica.com]

- 6. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-1-benzyl-4-(4-fluorophenyl)piperidine | C26H26FNO3 | CID 9953865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WO2001025202A1 - Process for the preparation of paroxetine intermediate - Google Patents [patents.google.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. Infrared spectroscopy of neutral C7H7 isomers: benzyl and tropyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. phmethods.net [phmethods.net]

- 15. pharmascholars.com [pharmascholars.com]

- 16. ijrti.org [ijrti.org]

The Pharmacological Profile of N-benzyl Paroxetine Derivatives: A Technical Guide for Drug Development Professionals

Introduction: Beyond Paroxetine - Exploring the Therapeutic Potential of N-benzyl Derivatives

Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), has long been a cornerstone in the treatment of major depressive disorder and other affective disorders.[1][2][3] Its therapeutic efficacy is primarily attributed to its high affinity for the serotonin transporter (SERT), effectively increasing the synaptic concentration of serotonin.[3][4] However, the exploration of its chemical space continues to offer new avenues for refining therapeutic profiles and discovering novel pharmacological activities. This technical guide delves into the pharmacological landscape of N-benzyl paroxetine derivatives, a class of compounds that holds significant promise for the development of next-generation neurological therapeutics.

The addition of a benzyl group to the piperidine nitrogen of the paroxetine scaffold serves as a critical modification, influencing not only the affinity and selectivity for monoamine transporters but also the overall pharmacokinetic and pharmacodynamic properties.[5][6][7] Understanding the intricate structure-activity relationships (SAR) within this chemical series is paramount for designing molecules with tailored pharmacological profiles, potentially offering improved efficacy, reduced side effects, or novel therapeutic applications. This guide will provide an in-depth analysis of the synthesis, in vitro pharmacology, and predictive in vivo effects of N-benzyl paroxetine derivatives, equipping researchers and drug development professionals with the foundational knowledge to navigate this promising area of medicinal chemistry.

Synthetic Strategies for N-benzyl Paroxetine Derivatives

The synthesis of N-benzyl paroxetine derivatives typically involves a multi-step process, starting from readily available precursors.[1] A common strategy involves the initial synthesis of the core piperidine ring, followed by the introduction of the N-benzyl moiety and subsequent modifications.

One established route to the paroxetine core involves the enantioselective synthesis of N-protected trans-4-(4-fluorophenyl)-3-piperidinemethanol, which is then coupled with sesamol.[1] The N-benzyl group can be introduced at various stages of this synthesis, for example, by reductive amination of a suitable piperidone precursor with benzylamine.

A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for N-benzyl paroxetine derivatives.

For the synthesis of a series of derivatives with varying substitutions on the N-benzyl ring, a common intermediate, the N-unsubstituted piperidine, can be reacted with a library of substituted benzyl halides or aldehydes (via reductive amination).[7]

Pharmacological Profile: Unraveling Structure-Activity Relationships

The pharmacological profile of N-benzyl paroxetine derivatives is primarily defined by their interaction with monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[8] The affinity and selectivity for these transporters are highly dependent on the nature and position of substituents on the N-benzyl group.

In Vitro Transporter Binding Affinities

Radioligand binding assays are the gold standard for determining the affinity of compounds for their molecular targets. In these assays, a radiolabeled ligand with known high affinity for the transporter (e.g., [³H]citalopram for SERT) is competed off by the test compound. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated.

The following table summarizes the binding affinities of a series of N-benzylpiperidine derivatives, highlighting the impact of substitutions on the benzyl ring on transporter affinity.[7]

| Compound | R (Substitution on Benzyl Ring) | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | SERT/NET Selectivity |

| Paroxetine | H (on piperidine N) | 0.1 | 150 | 40 | 1500 | 400 |

| 1a | 2-Trifluoromethyl | >10,000 | 2.8 | 1,200 | <0.0003 | >8.3 |

| 1b | 3-Trifluoromethyl | 2,500 | 2.5 | 450 | 0.001 | 5.6 |

| 1c | 4-Trifluoromethyl | 1,500 | 4.5 | 350 | 0.003 | 4.3 |

| 2a | 2-Chloro | 8,000 | 3.2 | 800 | 0.0004 | 10 |

| 2b | 3-Chloro | 1,800 | 2.9 | 300 | 0.0016 | 6 |

| 2c | 4-Chloro | 1,200 | 4.1 | 250 | 0.0034 | 4.8 |

Data adapted from a study on N-benzylpiperidine derivatives with a different core structure but providing valuable SAR insights for the N-benzyl moiety.[7]

Analysis of Structure-Activity Relationships (SAR):

From the data, several key SAR trends emerge:

-

N-Benzylation and SERT Affinity: The presence of an N-benzyl group, particularly with certain substitutions, can significantly alter the affinity for SERT. In the context of the study cited, the N-benzyl derivatives showed a marked decrease in SERT affinity compared to paroxetine, while gaining high affinity for DAT. This highlights the critical role of the unsubstituted piperidine nitrogen in high-affinity SERT binding for the paroxetine scaffold.

-

Substituent Position on the Benzyl Ring: The position of the substituent on the benzyl ring influences transporter affinity and selectivity. For instance, moving the trifluoromethyl group from the ortho to the para position slightly increases SERT affinity, though it remains low.

-

Nature of the Substituent: The electronic properties of the substituent also play a role. Both electron-withdrawing groups (trifluoromethyl, chloro) resulted in compounds with high DAT affinity.

Further studies on benzyl ester derivatives of normeperidine, which share structural similarities, have shown that electron-donating groups like methoxy on the benzyl ring can lead to low nanomolar SERT affinity and high selectivity.[6] This suggests that the electronic and steric properties of the N-benzyl substituent can be fine-tuned to modulate the pharmacological profile.

Neurotransmitter Uptake Inhibition

Beyond binding affinity, it is crucial to assess the functional activity of these derivatives by measuring their ability to inhibit neurotransmitter uptake. This is typically done using synaptosomal preparations or cell lines stably expressing the respective transporters.[9] A common method is the fluorescence-based neurotransmitter transporter uptake assay, which utilizes a fluorescent substrate that mimics the natural neurotransmitter.[10][11]

Caption: Workflow for a fluorescence-based serotonin uptake assay.

The potency of N-benzyl paroxetine derivatives in inhibiting serotonin uptake is expected to correlate with their binding affinity for SERT. Derivatives with higher SERT affinity would be predicted to be more potent inhibitors of serotonin reuptake.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for SERT

Objective: To determine the binding affinity (Ki) of N-benzyl paroxetine derivatives for the human serotonin transporter (hSERT).

Materials:

-

HEK293 cells stably expressing hSERT

-

[³H]Citalopram (radioligand)

-

Paroxetine (positive control)

-

Test compounds (N-benzyl paroxetine derivatives)

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize hSERT-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add binding buffer, the test compound at various concentrations, and the cell membrane preparation.

-

Incubation: Initiate the binding reaction by adding [³H]Citalopram at a concentration near its Kd. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value for each compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Fluorescence-Based Serotonin Uptake Assay

Objective: To measure the functional inhibition of serotonin uptake by N-benzyl paroxetine derivatives in cells expressing hSERT.

Materials:

-

HEK293 cells stably expressing hSERT

-

Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent substrate and a masking dye)[10][11]

-

Paroxetine (positive control)

-

Test compounds (N-benzyl paroxetine derivatives)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

96- or 384-well black-walled, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Cell Plating: Seed the hSERT-expressing cells into the microplates and allow them to form a confluent monolayer.

-

Compound Incubation: Add the test compounds at various concentrations to the wells and incubate for a short period (e.g., 10-20 minutes) at 37°C.

-

Assay Initiation: Add the fluorescent substrate and masking dye solution to all wells.

-

Signal Detection: Immediately begin measuring the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) using a bottom-read fluorescence plate reader.

-

Data Analysis: Calculate the rate of uptake for each concentration of the test compound. Determine the IC50 value by plotting the uptake rate against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Pharmacological Considerations and Therapeutic Potential

While specific in vivo data for a broad range of N-benzyl paroxetine derivatives are limited in the public domain, we can make informed predictions based on their in vitro profiles and the known pharmacology of paroxetine.[12]

Paroxetine itself exhibits potent and selective inhibition of serotonin uptake in vivo, leading to its antidepressant and anxiolytic effects.[12] It is well-absorbed orally and its metabolites are largely inactive.[3]

For N-benzyl paroxetine derivatives, the in vivo effects will be dictated by their ability to cross the blood-brain barrier and their affinity and selectivity for monoamine transporters in the central nervous system.

-

Derivatives with High SERT Affinity and Selectivity: Those derivatives that retain high affinity and selectivity for SERT are expected to exhibit an antidepressant and anxiolytic profile similar to paroxetine. The nature of the N-benzyl substituent may influence their metabolic stability and pharmacokinetic properties, potentially leading to altered dosing regimens or side effect profiles.

-

Derivatives with Mixed Transporter Activity: Derivatives that show significant affinity for other transporters, such as DAT and NET, may have a broader spectrum of activity. For instance, dual SERT/NET inhibitors are known to be effective antidepressants, sometimes with a faster onset of action.[9] Triple reuptake inhibitors (SERT/NET/DAT) are also being explored for their potential to treat a wider range of depressive symptoms.[13]

-

Derivatives with High DAT Affinity: The N-benzylpiperidine derivatives with high DAT affinity could be investigated for conditions where dopamine dysregulation is implicated, such as attention-deficit/hyperactivity disorder (ADHD) or as potential treatments for substance use disorders.

Behavioral Models for Preclinical Evaluation:

To assess the in vivo antidepressant and anxiolytic potential of these derivatives, standard behavioral pharmacology models can be employed.[14][15] These include:

-

Forced Swim Test (FST): Measures behavioral despair in rodents. Antidepressants typically reduce immobility time.

-

Tail Suspension Test (TST): Another model of behavioral despair where antidepressants decrease the duration of immobility.

-

Elevated Plus Maze (EPM): Assesses anxiety-like behavior. Anxiolytic compounds increase the time spent in the open arms of the maze.

-

Locomotor Activity: Measures potential stimulant or sedative effects of the compounds.[16]

Conclusion and Future Directions

The N-benzyl paroxetine derivatives represent a rich chemical scaffold for the discovery of novel CNS-active agents. The strategic modification of the N-benzyl group allows for the fine-tuning of affinity and selectivity for monoamine transporters, opening up possibilities for developing compounds with distinct pharmacological profiles. While in vitro studies have provided valuable insights into the SAR of this class, further in vivo characterization is essential to validate their therapeutic potential. Future research should focus on synthesizing and evaluating a wider range of derivatives with diverse electronic and steric properties on the benzyl ring to build a more comprehensive SAR model. Furthermore, detailed pharmacokinetic and in vivo pharmacology studies on the most promising candidates will be crucial for their translation into clinical development. This in-depth understanding will undoubtedly pave the way for the next generation of therapeutics for mood disorders and other neurological conditions.

References

- Antermite, D., et al. (2018). Synthesis of paroxetine analogues.

- Artaiz, I., et al. (2005). Preclinical pharmacology of F-98214-TA, a novel potent serotonin and norepinephrine uptake inhibitor with antidepressant and anxiolytic properties.

-

Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices.[Link]

-

BioIVT. (n.d.). SERT Transporter Assay. BioIVT.[Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.[Link]

- Van den Eynde, J., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [URL not available]

-

Romo, D., et al. (2014). Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes. PMC.[Link]

-

Santos, J., et al. (2021). Recent Advances in the Synthesis of the Antidepressant Paroxetine. PubMed.[Link]

-

Coleman, J. A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife.[Link]

-

Villalobos, A., et al. (2019). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI.[Link]

-

Zhang, M., et al. (2011). Synthesis and Structure-Activity Studies of Benzyl Ester Meperidine and Normeperidine Derivatives as Selective Serotonin Transporter Ligands. PMC.[Link]

- Reith, M. E. A., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piper idine, an allosteric modulator of the serotonin transporter.

-

Johnson, A. M. (1987). An overview of the animal pharmacology of paroxetine. PubMed.[Link]

-

Szafarz, M., et al. (2021). Assessment of Paroxetine Molecular Interactions with Selected Monoamine and γ-Aminobutyric Acid Transporters. PubMed.[Link]

-

Owens, M. J. (2003). Neuropharmacology of paroxetine. PubMed.[Link]

-

PubChem. (n.d.). (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-1-benzyl-4-(4-fluorophenyl)piperidine. PubChem.[Link]

-

Dutta, A. K., et al. (2012). Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents. PMC.[Link]

-

De Wit, H., & Schreiber, R. (1998). The pharmacologic profile of paroxetine, a new selective serotonin reuptake inhibitor. PubMed.[Link]

-

Barrett, J. E., & Miczek, K. A. (n.d.). Behavioral Techniques in Preclinical Neuropsychopharmacology Research. ACNP.[Link]

-

Sgambato-Faure, V., & Cenci, M. A. (2014). Serotonergic pharmacology in animal models: from behavioral disorders to dyskinesia. PubMed.[Link]

-

Tanaka, H., et al. (1998). The Behavioral Pharmacology Of Nmda Receptor Antagonists In Animal Models. Taylor & Francis eBooks.[Link]

Sources

- 1. Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of the Antidepressant Paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacologic profile of paroxetine, a new selective serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuropharmacology of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Structure-Activity Studies of Benzyl Ester Meperidine and Normeperidine Derivatives as Selective Serotonin Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Assessment of Paroxetine Molecular Interactions with Selected Monoamine and γ-Aminobutyric Acid Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. moleculardevices.com [moleculardevices.com]

- 11. moleculardevices.com [moleculardevices.com]

- 12. An overview of the animal pharmacology of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acnp.org [acnp.org]

- 15. Serotonergic pharmacology in animal models: from behavioral disorders to dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. taylorfrancis.com [taylorfrancis.com]

biological activity of paroxetine precursors and intermediates

An In-Depth Technical Guide to the Biological Activity of Paroxetine Precursors and Intermediates

Introduction: Beyond the Final Form

Paroxetine is a phenylpiperidine derivative renowned for its potent and highly selective inhibition of the serotonin transporter (SERT).[1][2][3] This mechanism of action classifies it as a Selective Serotonin Reuptake Inhibitor (SSRI), a cornerstone in the treatment of major depressive disorder, anxiety disorders, and obsessive-compulsive disorder.[4][5] While the pharmacology of the final, approved molecule is well-documented, a deeper understanding of its biological activity is revealed by examining its synthetic lineage. For drug development professionals and medicinal chemists, the precursors and intermediates in a drug's synthesis are not merely chemical stepping stones; they are molecular fragments that, when studied, illuminate the precise structure-activity relationships (SAR) that culminate in a high-affinity ligand.

This guide provides a technical exploration of the biological activities inherent in the key precursors and intermediates of paroxetine. By tracing the evolution of pharmacological activity along the synthetic pathway, we can deconstruct the molecule to understand how each component contributes to the final, potent SERT inhibition. This analysis is critical for rational drug design, impurity profiling, and the discovery of novel therapeutics targeting the monoamine transport system.

Chapter 1: The Paroxetine Blueprint: A Synthetic Overview

The most therapeutically active enantiomer of paroxetine is the (-)-trans-(3S,4R) stereoisomer.[6] Its synthesis is a significant undertaking in medicinal chemistry, with numerous routes developed to achieve high stereochemical purity. Most convergent strategies hinge on the synthesis of a key chiral intermediate, (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine , which is subsequently coupled with a sesamol-derived moiety.[7][8]

This key piperidine intermediate is not only a synthetic precursor but is also recognized as a metabolite of paroxetine in humans, highlighting its biological relevance.[6][8] The general synthetic strategy underscores a fundamental principle: building a complex pharmacophore by uniting two less active, or inactive, molecular scaffolds.

Caption: A generalized synthetic pathway for Paroxetine.

Chapter 2: The Foundational Scaffold: Biological Significance of the 4-Arylpiperidine Core

The cornerstone of paroxetine's activity lies within the (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine intermediate. This molecule contains the critical 4-arylpiperidine motif, a privileged scaffold in numerous centrally-acting compounds.[9] Its biological significance can be analyzed through its key structural features:

-

The Piperidine Ring: This provides a basic nitrogen center, which is protonated at physiological pH. This positive charge is crucial for interaction with negatively charged residues, such as Asp98, in the binding pocket of the serotonin transporter.

-

The 4-Fluorophenyl Group: This aromatic ring is essential for establishing high-affinity binding within the central binding site of SERT. Interestingly, studies on paroxetine analogs have shown that a desfluoro version (where the fluorine is replaced with hydrogen) retains a similarly high binding affinity. This suggests the fluorine atom is not essential for potent binding but likely enhances metabolic stability and other pharmacokinetic properties.[10]

-

Stereochemistry (3S, 4R): The specific trans stereochemistry of the fluorophenyl group at position 4 and the hydroxymethyl group at position 3 is paramount. It correctly orients these functional groups in three-dimensional space to fit optimally within the SERT binding pocket. The other stereoisomers are therapeutically less active, demonstrating the transporter's high degree of stereoselectivity.[6]

While this intermediate contains the foundational elements for SERT recognition, its own binding affinity is significantly lower than that of the final paroxetine molecule. It represents a "key" that fits the lock but requires the final part of its structure to turn effectively. Its primary role is to correctly position the fluorophenyl group deep within the transporter's central binding site.

Chapter 3: Quantifying SERT Interaction: In Vitro Assessment Methodologies

To evaluate the biological activity of paroxetine and its precursors, two primary types of in vitro assays are employed: radioligand binding assays and functional uptake inhibition assays. These methods allow for the precise quantification of a compound's affinity for SERT and its functional consequence on serotonin transport.

Experimental Protocol: SERT Radioligand Binding Assay

This assay measures the affinity (Ki) of a test compound by quantifying its ability to compete with a known high-affinity radioligand for binding to the transporter.

Objective: To determine the binding affinity (Ki) of a test compound for the human serotonin transporter (hSERT).

Materials:

-

HEK-293 cells stably transfected with hSERT.

-

Cell membrane preparation buffer (e.g., Tris-HCl with MgCl2).

-

Radioligand: [³H]Citalopram or [³H]Paroxetine.

-

Test compounds (paroxetine, precursors, intermediates).

-

Non-specific binding control: A high concentration of a known SSRI (e.g., 1 µM Fluoxetine).

-

Scintillation fluid and microplates.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Step-by-Step Methodology:

-

Membrane Preparation: Culture hSERT-expressing HEK-293 cells and harvest them. Homogenize the cells in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a fresh assay buffer to a known protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a concentration near its Kd value.

-

Compound Addition: Add varying concentrations of the test compound to different wells. Include wells for "total binding" (no competitor) and "non-specific binding" (with 1 µM Fluoxetine).

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Experimental Protocol: Functional [³H]Serotonin Uptake Assay

This assay measures the functional inhibition (IC50) of the transporter by quantifying the reduction in the uptake of radiolabeled serotonin into cells.[11]

Objective: To determine the potency (IC50) of a test compound in inhibiting serotonin uptake via hSERT.

Materials:

-

Assay Buffer (e.g., modified Tris-HEPES buffer, pH 7.1).[11]

-

[³H]Serotonin (5-HT).

-

Test compounds and a positive control (e.g., Paroxetine, Fluoxetine).

-

Microplates and cell harvester.

Step-by-Step Methodology:

-

Cell Plating: Seed hSERT-expressing cells into a 96-well microplate and allow them to form a confluent monolayer.[13]

-

Pre-incubation: Wash the cells with the assay buffer. Add the test compound at various concentrations to the wells and pre-incubate for 20-30 minutes at a controlled temperature (e.g., 25°C or 37°C).[11]

-

Initiation of Uptake: Add [³H]Serotonin to each well to initiate the uptake process.

-

Incubation: Incubate for a short, defined period (e.g., 15 minutes) during the linear phase of uptake.[11]

-

Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition of [³H]5-HT uptake for each concentration of the test compound relative to a vehicle control. Plot the percent inhibition against the log concentration of the compound to determine the IC50 value.

Caption: Experimental workflow for a [³H]Serotonin uptake assay.

Chapter 4: From Intermediate to High-Affinity Ligand: The Role of the Benzodioxole Moiety

The final step in the synthesis—the ether linkage of the (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine intermediate to a sesamol-derived group—is the event that transforms a moderately active scaffold into a highly potent and selective drug. This addition of the (1,3-benzodioxol-5-yloxy)methyl group dramatically increases the binding affinity for SERT.

This potentiation occurs because the benzodioxole moiety occupies another sub-pocket within the SERT central binding site, establishing additional crucial interactions with transporter residues. The entire paroxetine molecule can then span across the binding site, locking the transporter in an outward-open conformation and physically blocking the translocation of serotonin.[10]

The profound impact of the final molecular structure on binding affinity is best illustrated by comparing paroxetine with its analogues.

Caption: Paroxetine blocks the SERT, increasing synaptic serotonin.

Data Presentation: Comparative Binding Affinities of Paroxetine and Analogs

The following table summarizes the binding affinities (Ki) and uptake inhibition potencies for paroxetine and key analogs at the serotonin transporter. This data highlights the critical role of specific functional groups in achieving high-affinity binding.

| Compound | Modification | Binding Affinity (Ki) at rSERT | Uptake Inhibition (Ki) at hSERT | Reference(s) |

| Paroxetine | Baseline (4-Fluoro) | 0.311 nM | 0.90 nM | [10] |

| Desfluoro-paroxetine | 4-Fluoro group removed | 0.557 nM | 0.97 nM | [10] |

| 4-Bromo-paroxetine | 4-Fluoro replaced with Bromo | 4.90 nM | 3.13 nM | [10] |

Data shows that removing the 4-fluoro group has a minimal impact on binding affinity, whereas replacing it with a larger bromine atom decreases affinity approximately 16-fold, demonstrating the steric sensitivity of that pocket.[10]

Chapter 5: Broader Biological Context & Future Perspectives

While the primary activity of paroxetine and its precursors relates to SERT, a comprehensive view requires considering other biological interactions.

-

Off-Target Activity: Paroxetine itself is highly selective for SERT but does display weak affinity for muscarinic acetylcholine receptors (Ki = 42 nM), which can contribute to anticholinergic side effects.[2][5] It is plausible that some intermediates, particularly the piperidine core, could have their own unique off-target profiles that are "masked" in the final drug. Investigating the broader receptor binding profile of key intermediates is a crucial step in preclinical safety assessment.

-

Metabolism: Paroxetine is primarily metabolized by the polymorphic enzyme CYP2D6.[3][4] The initial step involves demethylenation of the benzodioxole ring to form a catechol intermediate.[4][7] The metabolites of paroxetine are pharmacologically inactive, a desirable property that distinguishes it from other SSRIs like fluoxetine.[1] Understanding the metabolic fate of any biologically active intermediates that could persist as impurities is essential for ensuring drug safety.

-

Future Directions: The synthetic intermediates of paroxetine serve as valuable starting points for the design of new chemical entities. By modifying the 4-arylpiperidine core or replacing the benzodioxole moiety, novel ligands with different selectivity profiles (e.g., dual serotonin-norepinephrine reuptake inhibitors) or improved pharmacokinetic properties can be developed.

Conclusion

The biological activity of paroxetine is not a monolithic property of the final molecule but rather the culmination of a carefully orchestrated molecular assembly. The journey from simple precursors to the final drug reveals a progressive build-up of pharmacologically relevant features. The (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine intermediate provides the essential stereochemical and structural foundation for SERT recognition. The subsequent addition of the (1,3-benzodioxol-5-yloxy)methyl group acts as a powerful affinity enhancer, locking the molecule into the transporter with high potency. By dissecting the molecule along its synthetic route, researchers gain critical insights into the structure-activity relationships that govern SERT inhibition, paving the way for the next generation of targeted neurotherapeutics.

References

- Engels, H. W., & Schultes, K. (Year). Synthesis of the major metabolites of paroxetine. PubMed.

- SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. TW.

- Antidepressant (−)-paroxetine and its chiral key intermediate. ResearchGate.

- Slack, R. D., et al. (Year). A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter. ACS Chemical Neuroscience.

- Coleman, J. A., & Gouaux, E. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife.

- Roos, M. A. (2025). A Concise Formal Synthesis of (−)-Paroxetine. Synfacts.

- Paroxetine binding affinity of TS3 and wild-type hSERT. ResearchGate.

- Kocienski, P. (2014). Synthesis of Paroxetine. Synfacts.

- Slack, R. D., et al. (2019). A Novel Bromine-Containing Paroxetine Analogue Provides Mechanistic Clues for Binding Ambiguity at the Central Primary Binding Site of the Serotonin Transporter. PubMed.

- Coleman, J. A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. bioRxiv.

- Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025). Analytical Chemistry.

- Rothman, R. B., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC.

- Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of. (Year). Chemical & Pharmaceutical Bulletin.

- (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. PubChem.

- Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.

- Dechant, K. L., & Clissold, S. P. (Year). The pharmacologic profile of paroxetine, a new selective serotonin reuptake inhibitor. PubMed.

- Neurotransmitter Transporter Uptake Assay Kit - Product Insert. Molecular Devices.

- trans-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. Biosynth.

- Figure 2. Synthesis of paroxetine analogues. ResearchGate.

- Paroxetine Pathway, Pharmacokinetics. ClinPGx.

- 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. PubChem.

- Frank, M. G., et al. (Year). Antidepressants augment natural killer cell activity: in vivo and in vitro. PubMed.

- In vitro cytogenotoxic evaluation of sertraline. (Year). PMC - NIH.

- Process for the preparation of paroxetine. (2014). Drug Patents International.

- Synthesis of the major metabolites of Paroxetine. (Year). ResearchGate.

- trans-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. CymitQuimica.

- Paroxetine. PubChem.

- The Psychopharmacology of Paroxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing. (2016). Psychopharmacology Institute.

- What are the synthetic intermediates A and B used in the synthesis of paroxetine.... (Year). Homework.Study.com.

- paroxetine. ClinPGx.

Sources

- 1. The pharmacologic profile of paroxetine, a new selective serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. ClinPGx [clinpgx.org]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of the major metabolites of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 9. Drug Patents International: Process for the preparation of paroxetine WO 2001029032 A1 [drugpatentsint.blogspot.com]

- 10. A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. moleculardevices.com [moleculardevices.com]